molecular formula C16H14F6N2O3 B2984341 {1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate CAS No. 955966-45-7

{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate

Cat. No. B2984341
CAS RN: 955966-45-7
M. Wt: 396.289
InChI Key: JMAHTVTXAYNCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate is a useful research compound. Its molecular formula is C16H14F6N2O3 and its molecular weight is 396.289. The purity is usually 95%.
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Scientific Research Applications

Modification of Biologically Active Compounds

Researchers have investigated the modification of biologically active amides and amines with fluorine-containing heterocycles, studying reactions leading to the formation of fluorine-containing heterocyclic derivatives. These modifications are aimed at enhancing the biological activity and stability of compounds (Sokolov & Aksinenko, 2012).

Hydrogen-bonded Chains in Heterocycles

Studies on molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have explored the formation of hydrogen-bonded chains in solid-state structures. This research contributes to understanding the molecular interactions and crystalline structures of similar compounds (Trilleras et al., 2005).

Synthesis from Levulinic Acid

The synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, resulting in new types of glutamate-like propanoates, demonstrates the potential of utilizing renewable resources for producing valuable chemical derivatives. This approach highlights the intersection of green chemistry and synthetic versatility (Flores et al., 2013; Flores et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations of phenol derivatives with pyrazole and thiazole rings sheds light on the molecular interactions, charge transfers, and biological effects predicted from molecular docking results. Such studies are crucial for the design and optimization of compounds with potential therapeutic applications (Viji et al., 2020).

Polymerization Catalysts

The development of neutral and cationic heteroscorpionate aluminum complexes for the ring-opening polymerization of ε-caprolactone represents an application in materials science, showcasing the utility of pyrazole derivatives in catalysis and polymer chemistry (Milione et al., 2006).

properties

IUPAC Name

[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O3/c1-3-12(25)26-8-11-13(16(20,21)22)23-24(2)14(11)27-10-6-4-5-9(7-10)15(17,18)19/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAHTVTXAYNCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl propionate

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